Product packaging for Methyl 2-hydroxyhexadecanoate(Cat. No.:CAS No. 16742-51-1)

Methyl 2-hydroxyhexadecanoate

Cat. No.: B093189
CAS No.: 16742-51-1
M. Wt: 286.4 g/mol
InChI Key: LQZITXGTIYKQBJ-UHFFFAOYSA-N
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Description

Contextualization within Hydroxy Fatty Acid Methyl Esters Research

Hydroxy fatty acids are a class of fatty acids containing one or more hydroxyl groups along their carbon chain. The position of this hydroxyl group significantly influences their chemical properties and biological roles. Methyl 2-hydroxyhexadecanoate is an example of an alpha-hydroxy fatty acid (2-hydroxy fatty acid) methyl ester, which are found in nature as components of more complex lipids. nih.govgerli.com

These compounds are distinct from other isomers, such as beta-hydroxy fatty acids, which are well-known intermediates in fatty acid oxidation. Alpha-hydroxy fatty acids are found in various organisms, including plants, bacteria, and animals, often incorporated into sphingolipids like cerebrosides and sulfatides, which are particularly abundant in the nervous system and skin. nih.govgerli.com Research on hydroxy fatty acid methyl esters often involves their use as analytical standards for techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify their naturally occurring counterparts in biological samples. nih.gov

The study of fatty acids has a long history, with initial discoveries dating back to the late 18th and early 19th centuries. nih.gov However, specific interest in 2-hydroxy fatty acids emerged later, with early investigations recognizing their presence in complex lipids of the brain. nih.gov The presence of 2-hydroxy fatty acids in mammalian sphingolipids has been known since the early 1900s. nih.gov

Initially, research focused on the identification and characterization of these lipids in various natural sources. For instance, early studies in the 1960s and 1970s used compounds like this compound as standards to compare against lipids extracted from organisms. gerli.com The focus was primarily on structural elucidation and distribution.

In recent decades, research interests have evolved significantly. The identification of the fatty acid 2-hydroxylase (FA2H) gene in the early 2000s was a major catalyst, providing a genetic and molecular basis for the synthesis of 2-hydroxy fatty acids. nih.govmdpi.com This discovery spurred a new wave of research into the physiological functions of these lipids and their roles in human health and disease. Current research now explores their involvement in cell signaling, membrane structure, and their potential as biomarkers or therapeutic agents, particularly in the context of neurological disorders and cancer. nih.govgerli.commdpi.com

The significance of this compound in research is largely tied to its corresponding free acid, 2-hydroxyhexadecanoic acid, and the broader class of 2-hydroxy fatty acids. These molecules are crucial components of sphingolipids, which are essential for the structural integrity and function of cell membranes. nih.govmdpi.com

In the nervous system, 2-hydroxy fatty acids are integral to the structure of galactosylceramides, a major component of the myelin sheath that insulates nerve fibers. nih.gov Mutations in the FA2H gene, which is responsible for producing these fatty acids, lead to severe neurological disorders, highlighting their critical role in neural function. nih.gov In the skin, ceramides (B1148491) containing 2-hydroxy fatty acids are vital for maintaining the permeability barrier that prevents water loss and protects against environmental insults. nih.gov

Recent studies have also pointed to the role of 2-hydroxy fatty acids in cell signaling and their potential involvement in cancer biology. For example, the addition of 2-hydroxy palmitic acid has been shown to increase the sensitivity of certain cancer cell lines to antitumor drugs. gerli.com Furthermore, this compound has been identified as a component of extracts from various organisms, such as marine sponges and cucumbers, that exhibit cytotoxic activity against cancer cell lines. nih.govmdpi.com This suggests that the compound itself, or the complex lipids it is part of, may have bioactive properties worthy of further investigation. The degradation of 2-hydroxy fatty acids is also an area of study, with research indicating a pathway involving peroxisomal enzymes. nih.govresearchgate.net

Table 2: Selected Research Findings Involving this compound

Research Area Organism/System Finding Source
Natural Product Chemistry Red Sea Cucumber (Holothuria spinifera) Identified as a constituent of a new cytotoxic cerebroside molecular species after methanolysis. nih.gov
Natural Product Chemistry Red Sea Sponge (Stylissa carteri) Identified as part of a new cytotoxic natural product. mdpi.com
Natural Product Chemistry Plant (Brucea javanica) Found as a minor component in fruit extracts that showed cytotoxic activities. hmdb.ca
Lipidomics Fungi (Mucor sp., Geotrichum sp.) Detected as a component of glycosphingolipids. researchgate.net
Lipid Metabolism Mammalian Cells The parent acid, 2-hydroxyhexadecanoic acid, is a known component of sphingolipids, crucial for myelin and skin barrier function. nih.gov
Chemosensitization Cancer Cell Lines The parent acid, 2-hydroxy palmitic acid, increased sensitivity to an antitumor drug. gerli.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O3 B093189 Methyl 2-hydroxyhexadecanoate CAS No. 16742-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxyhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZITXGTIYKQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337625
Record name Methyl 2-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16742-51-1
Record name Methyl 2-hydroxyhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Advancements

Esterification Routes and Optimization Strategies

The primary method for synthesizing methyl 2-hydroxyhexadecanoate is through the esterification of 2-hydroxyhexadecanoic acid with methanol. Both chemical and enzymatic routes have been explored to optimize this conversion, focusing on yield, purity, and environmental impact.

Acid-Catalyzed Esterification Approaches

The most common method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves treating 2-hydroxyhexadecanoic acid with an excess of methanol in the presence of an acid catalyst. The equilibrium nature of the reaction necessitates strategies to drive it towards the product side. researchgate.netgoogle.com

Optimization of this process involves manipulating several factors, including the choice of acid catalyst, reaction temperature, and the removal of water as it is formed. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). google.com Using a large excess of methanol not only serves as a reactant but also as the solvent, helping to shift the equilibrium. researchgate.net To further drive the reaction to completion, water can be removed azeotropically using a Dean-Stark apparatus, particularly if a co-solvent like toluene is used.

Table 1: Representative Optimized Conditions for Acid-Catalyzed Esterification

Parameter Condition Purpose
Reactants 2-hydroxyhexadecanoic acid, Methanol (large excess) Substrate and acyl acceptor/solvent
Catalyst Concentrated Sulfuric Acid (H₂SO₄) Proton source to activate the carbonyl group
Temperature Reflux (approx. 65°C for methanol) To increase the reaction rate
Reaction Time 4-8 hours To allow the reaction to reach equilibrium/completion

| Work-up | Neutralization with NaHCO₃, extraction with an organic solvent | To remove the acid catalyst and isolate the product |

Enzymatic Synthesis and Biocatalytic Considerations

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. Lipases are commonly employed for the esterification of fatty acids due to their availability, stability in organic solvents, and high catalytic activity. The use of enzymes like Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435, is a prominent example in the synthesis of esters. orgsyn.org

The key advantages of biocatalysis include high selectivity (chemo-, regio-, and enantioselectivity), milder reaction conditions (lower temperature and pressure), and a reduced environmental footprint. For the synthesis of this compound, the enzymatic approach would involve the direct esterification of 2-hydroxyhexadecanoic acid or the transesterification of another ester. The choice of solvent is critical in enzymatic reactions to maintain enzyme activity and influence reaction equilibrium. Solvents such as toluene and 2-methyl-2-butanol have been shown to be effective for lipase-catalyzed reactions of similar long-chain hydroxy fatty acids. nih.govmdpi.com

Table 2: Biocatalytic Conditions for this compound Synthesis

Parameter Condition Rationale
Biocatalyst Immobilized Candida antarctica lipase B (Novozym 435) High activity and stability in organic media
Substrates 2-hydroxyhexadecanoic acid, Methanol Acid and alcohol for direct esterification
Solvent Toluene or 2-Methyl-2-butanol Solubilizes substrates and maintains enzyme activity
Temperature 60°C Optimal temperature for lipase activity and reaction rate

| Reaction Time | 24-48 hours | Sufficient time for enzymatic conversion |

Stereoselective Synthesis and Enantiomeric Control Research

This compound possesses a chiral center at the C-2 position, meaning it can exist as two enantiomers: (R)-methyl 2-hydroxyhexadecanoate and (S)-methyl 2-hydroxyhexadecanoate. For specific biological and chemical studies, the synthesis of enantiomerically pure forms is crucial.

One established method to obtain specific enantiomers is through the resolution of racemic 2-hydroxyhexadecanoic acid. This can be achieved by forming diastereomeric salts with a chiral amine. For instance, (S)-(-)-α-methylbenzylamine can be used to selectively crystallize the salt of (S)-2-hydroxyhexadecanoic acid from a racemic mixture. Subsequent acidification of the separated salt yields the enantiopure (S)-acid, which can then be esterified to (S)-methyl 2-hydroxyhexadecanoate. Conversely, using (R)-(+)-α-methylbenzylamine allows for the isolation of the (R)-enantiomer. nih.gov

Another approach is the asymmetric reduction of a precursor ketone, methyl 2-oxohexadecanoate. While specific literature for this exact conversion is sparse, asymmetric reduction of similar keto esters has been achieved with high enantiomeric excess using chiral reducing agents.

Purification Techniques for Research-Grade Purity

Achieving high purity is essential for the application of this compound in research. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a widely used technique for the purification of organic compounds. For this compound, silica gel is the standard stationary phase. The choice of the mobile phase (eluent) is critical for effective separation. A solvent system with a polarity that allows for good separation of the desired ester from any unreacted starting materials or byproducts is selected. Mixtures of non-polar and polar solvents, such as hexane/ethyl acetate or petroleum ether/acetone, are commonly used. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization and Other Isolation Procedures

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures. For long-chain fatty acid methyl esters, which are often waxy solids at room temperature, solvents in which the compound is sparingly soluble at low temperatures but highly soluble at higher temperatures are ideal.

Commonly used solvents for the recrystallization of esters include methanol, ethanol, and acetone, or mixtures of solvents like diethyl ether-methanol. nih.gov The process involves dissolving the crude product in a minimal amount of a hot solvent and then allowing the solution to cool slowly, inducing the formation of pure crystals.

For high-purity applications, such as in the semiconductor industry, distillation under reduced pressure can also be employed to purify volatile esters. This method separates compounds based on their boiling points.

Green Chemistry Principles in Synthesis Research

The synthesis of specialty esters like this compound is increasingly being guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Research in this area focuses on developing more sustainable and environmentally benign synthetic routes, moving away from traditional chemical methods that may involve harsh conditions and toxic reagents. The primary green approach for this class of compounds revolves around biocatalysis, particularly the use of enzymes.

Enzymatic synthesis, favored for its scalability and positive environmental impact, stands out as a preferred method for producing fatty acid esters of hydroxy fatty acids. chemrxiv.org Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly well-suited for the esterification of hydroxy fatty acids in non-aqueous environments. One of the most effective and widely used biocatalysts in organic synthesis is Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435. rsc.orgnih.gov This enzyme is renowned for its high catalytic activity, broad substrate specificity, and stability in organic solvents. rsc.orgfrontiersin.org

The enzymatic approach to synthesizing this compound typically involves the direct esterification of 2-hydroxyhexadecanoic acid with methanol. This reaction is guided by several key green chemistry principles:

Use of Renewable Feedstocks: The precursor, 2-hydroxyhexadecanoic acid, can be derived from renewable biological sources.

Catalysis: Enzymes are highly efficient and specific catalysts, often requiring milder reaction conditions (lower temperatures and pressures) than conventional chemical catalysts. rsc.org They are also biodegradable and derived from renewable sources.

Atom Economy: Direct esterification has a high atom economy, as the only byproduct is water, which is benign.

Safer Solvents and Auxiliaries: Research has focused on utilizing greener solvents to minimize the environmental impact. While traditional organic solvents like toluene can be used, there is a push towards more sustainable options such as 2-methyl-2-butanol (2M2B). researchgate.net In some cases, solvent-free systems are also being explored.

Energy Efficiency: The milder reaction conditions required for enzymatic catalysis translate to lower energy consumption compared to traditional, high-temperature chemical processes.

Detailed research into the lipase-catalyzed synthesis of similar long-chain fatty acid esters provides insights into the optimal conditions that would be applicable for this compound. Key parameters that are often optimized include the choice of enzyme, the molar ratio of substrates, reaction temperature, and the type of solvent. For instance, studies on the esterification of oleic acid with methanol have been optimized to achieve high conversion yields. mdpi.com

The table below illustrates a representative set of conditions for the enzymatic synthesis of a long-chain alpha-hydroxy fatty acid methyl ester, based on findings from related studies.

ParameterConditionRationale / Finding
Biocatalyst Immobilized Candida antarctica lipase B (e.g., Novozym 435)High efficiency and stability in organic media for ester synthesis.
Substrates 2-Hydroxyhexadecanoic Acid & MethanolDirect esterification of the fatty acid with the alcohol.
Molar Ratio (Alcohol:Acid) 3:1 to 6:1An excess of methanol is often used to shift the reaction equilibrium towards the product side. nih.gov
Solvent Toluene or greener alternatives like 2-methyl-2-butanol (2M2B)The choice of solvent can significantly impact enzyme activity and substrate solubility. researchgate.net
Temperature 30-60 °COptimal range for maintaining enzyme activity and achieving a reasonable reaction rate. researchgate.netnih.gov
Reaction Time 24-48 hoursSufficient time to reach high conversion yields.
Water Removal Use of molecular sieves or superabsorbent polymersRemoval of the water byproduct is crucial to drive the equilibrium towards ester formation and prevent the reverse hydrolysis reaction. mdpi.com

This biocatalytic approach not only offers a more sustainable route to this compound but also provides high selectivity, which can be a significant advantage over some chemical methods. nih.gov The continued development of robust and reusable enzyme preparations, along with the exploration of novel green solvent systems, will further enhance the environmental and economic feasibility of producing this and other specialty chemical compounds.

Reactivity and Biotransformation Pathways

Enzymatic Reactions and Substrate Specificity

The specific placement of the hydroxyl group on the second carbon of the hexadecanoate (B85987) chain is a critical determinant of how enzymes interact with the molecule. This structural feature distinguishes it significantly from its positional isomers, such as those hydroxylated at the terminal (ω) carbon.

Interactions with Lactonizing Lipases and Macrocyclic Lactone Formation

Certain lipases, known as lactonizing lipases, are capable of catalyzing intramolecular transesterification in ω-hydroxy fatty acid esters to produce macrocyclic lactones, which are valuable compounds in the fragrance and flavor industries. This reaction involves the formation of a large ring structure by linking the terminal hydroxyl group with the ester group.

Research has shown that lipases from sources like Pseudomonas species can efficiently catalyze the formation of macrocyclic lactones from ω-hydroxy fatty acid methyl esters. For example, methyl 16-hydroxyhexadecanoate is a known substrate for these enzymes, yielding cyclohexadecanolide. However, this specificity is highly dependent on the substrate structure, particularly the long carbon chain separating the reacting hydroxyl and ester groups, which allows for the formation of a stable, large lactone ring. There is no direct evidence to suggest that Methyl 2-hydroxyhexadecanoate serves as a substrate for these lactonizing lipases to form macrocyclic lactones, as the proximity of the 2-hydroxy group to the methyl ester would result in a highly strained and thermodynamically unfavorable small ring structure.

Distinction from Positional Isomers (e.g., ω-Hydroxylated Derivatives) in Enzymatic Processes

The substrate specificity of lipases and other enzymes creates a clear distinction in the biochemical processing of 2-hydroxy versus ω-hydroxy fatty acid derivatives.

Lactonization: As noted, ω-hydroxy fatty acids are ideal substrates for enzymatic conversion into macrocyclic lactones. The enzyme's active site accommodates the long chain, facilitating the cyclization between the terminal hydroxyl group and the ester.

Steric Hindrance: The hydroxyl group at the C-2 position in this compound introduces steric hindrance near the carboxyl end of the molecule. This can influence how the molecule fits into the active sites of enzymes that typically act on fatty acids. For instance, the enzymes responsible for initiating beta-oxidation are unable to process this substrate directly.

Metabolic Pathways: This structural difference fundamentally diverts the metabolic pathways. While ω-hydroxylated derivatives may undergo further oxidation at both ends of the molecule or participate in lactonization, 2-hydroxylated fatty acids are channeled into a specific degradative pathway known as alpha-oxidation.

Metabolic Fate and Enzymatic Degradation Studies

Upon hydrolysis of its methyl ester group to yield 2-hydroxyhexadecanoic acid, the metabolic fate of the molecule is dominated by alpha-oxidation, a process that specifically degrades fatty acids with substitutions at or near the carboxyl group that prevent beta-oxidation.

Alpha-Oxidation Pathways

Alpha-oxidation is the principal catabolic route for 2-hydroxy long-chain fatty acids. This pathway occurs within peroxisomes and results in the removal of a single carbon atom from the carboxyl end of the fatty acid. nih.govnih.gov The process for 2-hydroxyhexadecanoic acid can be summarized in the following key steps:

Activation: The fatty acid is first activated to its coenzyme A (CoA) derivative, 2-hydroxyhexadecanoyl-CoA. nih.gov

Cleavage: The central step is catalyzed by the thiamine pyrophosphate-dependent enzyme 2-hydroxyacyl-CoA lyase (HACL1). frontiersin.org This enzyme cleaves the bond between the C-1 and C-2 carbons, yielding two products: a one-carbon shorter aldehyde (pentadecanal) and formyl-CoA. nih.govresearchgate.net

Oxidation: The resulting pentadecanal is then oxidized by an aldehyde dehydrogenase to form pentadecanoic acid, an odd-chain fatty acid. frontiersin.org The formyl-CoA is hydrolyzed to formate. nih.gov

This pathway effectively bypasses the biochemical block presented by the 2-hydroxy group and produces an odd-chain fatty acid that can subsequently enter the beta-oxidation pathway for energy production. nih.gov

Table 1: Key Enzymes in the Alpha-Oxidation of 2-Hydroxyhexadecanoic Acid

Enzyme Function Cellular Location
Long-Chain Acyl-CoA Synthetase Activates 2-hydroxyhexadecanoic acid to 2-hydroxyhexadecanoyl-CoA. Peroxisome
2-Hydroxyacyl-CoA Lyase (HACL1) Cleaves 2-hydroxyhexadecanoyl-CoA into pentadecanal and formyl-CoA. nih.govfrontiersin.org Peroxisome

| Aldehyde Dehydrogenase | Oxidizes pentadecanal to pentadecanoic acid. frontiersin.org | Peroxisome |

Beta-Oxidation Pathways

Direct beta-oxidation of 2-hydroxyhexadecanoic acid is not possible. The standard beta-oxidation cycle, which occurs in mitochondria, begins with the formation of a double bond between the alpha and beta carbons (C-2 and C-3) by an acyl-CoA dehydrogenase. The presence of the hydroxyl group at the C-2 position prevents this initial dehydrogenation step, thereby blocking the entire pathway. aocs.org

However, beta-oxidation plays a crucial, albeit secondary, role in the complete degradation of this compound. The product of alpha-oxidation, pentadecanoic acid (a C15 fatty acid), is a standard odd-chain fatty acid. Once activated to pentadecanoyl-CoA, it can be fully degraded through the mitochondrial beta-oxidation pathway. nih.gov This process proceeds by sequentially removing two-carbon units as acetyl-CoA until the final three-carbon unit, propionyl-CoA, remains.

Chemical Derivatization for Functional Studies and Enhanced Reactivity

To facilitate analysis and explore the functional properties of this compound, various chemical derivatization techniques are employed. These methods modify the molecule's functional groups—the hydroxyl and methyl ester moieties—to enhance volatility for gas chromatography, enable stereochemical analysis, or create novel compounds for biological testing.

Common derivatization strategies include:

Silylation: The active hydrogen of the hydroxyl group can be replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.commdpi.com This process converts the polar hydroxyl group into a nonpolar TMS ether, increasing the molecule's volatility and thermal stability for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Esterification/Acylation: The 2-hydroxy group can be esterified with other fatty acids to synthesize branched fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with interesting biological activities. mdpi.com This can be achieved using coupling agents like EDCI·HCl or by reaction with acyl chlorides. mdpi.com

Chiral Derivatization: To determine the stereochemistry (R or S configuration) of the chiral C-2 center, chiral derivatizing agents can be used. These reagents react with the hydroxyl group to form diastereomers that can be separated and identified using chromatographic techniques.

Transesterification: The methyl ester group can be converted to other alkyl esters through transesterification, a reaction catalyzed by acids or bases in the presence of a different alcohol. google.comnih.gov This can be used to introduce labels or alter the compound's physical properties.

Table 2: Examples of Chemical Derivatization Methods for this compound

Method Reagent(s) Functional Group Targeted Purpose
Silylation BSTFA, MSTFA Hydroxyl (-OH) Increase volatility and thermal stability for GC-MS analysis. restek.commdpi.com
Acylation Fatty acid, EDCI·HCl, DMAP Hydroxyl (-OH) Synthesis of novel FAHFA-like molecules for functional studies. mdpi.com
Methylation (of free acid) BF₃-Methanol, TMS-diazomethane Carboxyl (-COOH) Formation of methyl ester for GC analysis. sigmaaldrich.comresearchgate.net

| Transesterification | Alcohol, Acid/Base Catalyst | Methyl Ester (-COOCH₃) | Create different alkyl esters for analytical or functional purposes. google.comnih.gov |

Biological Activities and Mechanistic Investigations

Receptor Interactions and Signaling Pathway Modulation

The interaction of fatty acid derivatives with cellular receptors is a key area of research for understanding their physiological roles. However, specific data on Methyl 2-hydroxyhexadecanoate's receptor interactions are not currently available.

The Melanocortin-4 receptor (MC4R) is a G protein-coupled receptor that plays a critical role in the regulation of energy homeostasis, appetite, and other physiological processes. wikipedia.org Agonists and antagonists of this receptor are of significant interest in the development of therapeutics for obesity and other metabolic disorders.

A thorough review of existing literature reveals no studies directly investigating the interaction of this compound or other 2-hydroxy fatty acid esters with the Melanocortin-4 receptor. Therefore, there is currently no evidence to suggest that this compound acts as an antagonist or modulator of MC4R. This represents a significant gap in our knowledge and a potential avenue for future research.

Cellular Responses and Biological System Interactions

The cellular effects of 2-hydroxy fatty acids are an active area of investigation, with studies pointing towards their involvement in membrane dynamics, microbial interactions, and cellular toxicity.

Research has shown that 2-hydroxylated fatty acids (2-OHFAs) can spontaneously insert into lipid bilayers, which are the fundamental components of cell membranes. This integration can lead to significant alterations in the physical properties of the membrane. Studies on various 2-OHFAs have demonstrated that their incorporation can decrease the order of lipids and lead to a looser packing of the acyl chains. laminarpharma.com

Differential scanning calorimetry studies on the effect of free hydroxylated fatty acids on dimyristoylphosphatidylcholine (B1235183) (DMPC) model membranes revealed that long-chain 2- and 3-hydroxy fatty acids tend to stabilize the gel phase of the lipid bilayer. nih.gov These findings suggest that this compound, as a long-chain 2-hydroxy fatty acid ester, could similarly influence the fluidity and phase behavior of cellular membranes. The presence of the hydroxyl group at the C-2 position is thought to alter the packing of lipids within the membrane. nih.gov

Table 1: Effects of 2-Hydroxylated Fatty Acids on Lipid Bilayer Properties

PropertyObserved EffectReference Compound(s)
Lipid OrderDecrease2-hydroxyoleic acid, 2-hydroxyarachidonic acid, 2-hydroxydocosahexaenoic acid
Acyl Chain PackingLooser2-hydroxyoleic acid, 2-hydroxyarachidonic acid, 2-hydroxydocosahexaenoic acid
Membrane PhaseStabilization of gel phaseLong-chain 2- and 3-hydroxy fatty acids

This table is interactive. Click on the headers to sort the data.

The influence of fatty acid derivatives on microbial life is a field of growing interest. While specific studies on this compound are lacking, research on related compounds provides some insights. Certain bacteria are known to synthesize 2-hydroxylated sphingolipids. mdpi.com

A study on fatty acid methyl esters (FAMEs) isolated from the coral-associated bacterium Pseudomonas aeruginosa demonstrated their ability to inhibit virulence and biofilm formation in the pathogenic bacterium Staphylococcus aureus. nih.gov This suggests that FAMEs, as a class, can have significant effects on bacterial signaling and pathogenicity. It is plausible that this compound could exert similar effects, although dedicated studies are required to confirm this.

The potential cytotoxic effects of 2-hydroxy fatty acids have been explored, particularly in the context of cancer research. Some studies suggest that 2-hydroxylated fatty acids may possess anti-proliferative properties. For instance, 2-hydroxyoleic acid has been shown to inhibit tumor progression and induce cell death in certain cancer cell lines. nih.gov

Furthermore, research on colon carcinoma cells has indicated that the presence of 2-hydroxypalmitic acid can enhance the sensitivity of these cells to certain chemotherapeutic drugs. nih.gov This suggests that instead of being broadly cytotoxic to healthy mammalian cells, 2-hydroxy fatty acids might selectively affect cancer cells or modulate their response to other therapeutic agents. The cytotoxicity of this compound in various mammalian cell models remains to be determined.

Broader Biological Implications and Potential Research Avenues

The limited direct research on this compound underscores the need for further investigation into its biological roles. Based on the activities of related 2-hydroxy fatty acids and their esters, several potential research avenues emerge:

Metabolic Signaling: Given the role of other fatty acid derivatives in metabolic regulation, future studies could explore whether this compound acts as a signaling molecule in pathways related to energy metabolism.

Membrane Raft Modulation: The ability of 2-hydroxy fatty acids to alter lipid packing suggests a potential role in modulating the formation and function of lipid rafts, which are specialized membrane microdomains involved in cellular signaling. nih.gov

Antimicrobial Activity: A systematic evaluation of the antimicrobial and anti-biofilm properties of this compound against a range of pathogenic bacteria and fungi could reveal novel therapeutic applications.

Anti-cancer Potential: Investigating the specific cytotoxic and chemosensitizing effects of this compound in various cancer cell lines could uncover new strategies for cancer treatment. nih.gov

Neurobiology: Since 2-hydroxylated sphingolipids are abundant in the nervous system, exploring the role of this compound in neuronal cell biology and its potential involvement in neurodegenerative diseases is a promising area of research. nih.gov

Energy Homeostasis and Appetite Regulation Research

While direct studies on this compound's effect on appetite are limited, research into its corresponding carboxylic acid, 2-hydroxyhexadecanoic acid, offers insights into its potential role in energy metabolism. Metabolomic studies in older adults with functional limitations have identified 2-hydroxyhexadecanoic acid (also referred to as 2-hydroxypalmitate) as a metabolite associated with the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). ebi.ac.uk PPAR-α is a key nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.

The activation of PPAR-α is known to influence the expression of genes involved in fatty acid oxidation, thereby impacting the body's energy balance. While this link does not directly implicate this compound in appetite regulation, the involvement of its parent acid in a significant energy-regulating pathway suggests a potential area for future investigation. The intricate network of metabolic signals that govern appetite involves various molecules, and understanding the role of specific fatty acid derivatives remains a complex field of study.

Antiviral Properties of Related Hydroxy Fatty Acids

The investigation into the antiviral properties of hydroxy fatty acids has revealed a complex relationship between lipid metabolism and viral infection cycles. Research has highlighted the importance of host cell lipid synthesis for the replication of various viruses. microbiologysociety.orgnih.gov Specifically, the enzyme fatty acid 2-hydroxylase (FA2H), which is responsible for the synthesis of 2-hydroxy fatty acids, has been identified as a critical host factor for the entry of certain viruses, such as rotavirus. researchgate.net

Studies have shown that the genetic ablation of FA2H can interfere with the early stages of rotavirus infection, suggesting that 2-hydroxy fatty acids, or the sphingolipids that contain them, are necessary for the virus to successfully enter and replicate within host cells. researchgate.net This proviral role of 2-hydroxy fatty acids in the context of rotavirus infection underscores the intricate ways in which viruses co-opt host metabolic pathways for their own propagation.

Conversely, other research has explored the direct antiviral activities of different types of fatty acids. While specific studies on the antiviral effects of this compound are not extensively documented, the broader class of fatty acids has been shown to suppress the replication of viruses like the mouse hepatitis virus by inducing the TCA cycle. researchgate.net Furthermore, various lipids and fatty acids have been shown to possess antiviral activities against a range of viruses, often by interfering with the viral envelope or replication processes. The specific mechanisms and the direct applicability of these findings to this compound require further dedicated research.

Data on Related Compounds

To provide a broader context, the following table includes information on compounds mentioned in this article that are related to the central topic of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Biological Relevance Mentioned
2-Hydroxyhexadecanoic acidC16H32O3272.42Associated with PPAR-α activation. ebi.ac.uk
Palmitic acidC16H32O2256.42Parent saturated fatty acid.
RotavirusN/AN/AViral entry is dependent on host FA2H enzyme. researchgate.net

Metabolic Studies and Physiological Significance

Occurrence as a Metabolite in Biological Systems

The detection of Methyl 2-hydroxyhexadecanoate in natural sources underscores its role as a product of biological metabolic pathways.

While microorganisms, including yeast, are known to be a source of various hydroxy fatty acids, the specific production of this compound is not extensively documented in dedicated studies. mdpi.com Yeasts like Saccharomyces cerevisiae possess complex metabolic pathways that can be engineered for the production of different fatty acids and their derivatives. h1.comdpi.com Research has demonstrated the capability of methylotrophic yeasts to metabolize single-carbon compounds like methanol, a process that involves a significant rearrangement of cellular metabolism and the proliferation of peroxisomes, organelles crucial for fatty acid oxidation. nih.gov Furthermore, microbial systems have been shown to oxidize secondary alcohols into corresponding methyl ketones, indicating a capacity for diverse biochemical transformations. nih.gov The engineering of yeast has successfully led to the production of other modified fatty acids, such as 10-methyl branched fatty acids, which can constitute a significant portion of the total cellular fatty acids. nih.gov However, direct evidence detailing the specific biosynthetic pathway and secretion of this compound by yeast or other microbes remains an area for further investigation.

This compound has been definitively identified in plant extracts. Specifically, it is a known constituent of extracts from the plant Brucea javanica, where it was identified alongside other compounds with cytotoxic activities. caymanchem.com While hydroxy fatty acids (HFAs) are generally considered ubiquitous components in animals, plants, and microorganisms, the specific isolation of this compound from animal tissues is not as clearly reported in the available literature. mdpi.com In contrast, the related compound, hexadecanoic acid methyl ester, has been isolated from various other plant sources, including the calyx of Hibiscus sabdariffa and the leaves of Pistia stratiotes. researchgate.net

Table 1: Identification of this compound in Biological Extracts
Biological SourceFindingReference
Brucea javanica (Plant)Identified as a chemical constituent in fruit extracts. caymanchem.com
General Animal & Microbial SystemsHydroxy fatty acids, the parent class of compounds, are known to be constituents. mdpi.com

Role in Endogenous Lipid Metabolism Research

The precise role of this compound in endogenous lipid metabolism is not extensively characterized. However, as a hydroxy fatty acid (HFA) methyl ester, its significance can be inferred from the roles of its constituent chemical classes. HFAs are recognized as valuable raw materials and intermediates for the synthesis of various chemicals and pharmaceuticals. mdpi.com The study of lipid metabolism often involves analyzing fatty acid profiles, where fatty acid methyl esters (FAMEs) are the standard derivatives used for analysis by techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

Research into lipid metabolism explores the synthesis, transport, and breakdown of lipids in various cell types and conditions. For instance, studies on the Hep G2 cell line, a model for human liver cells, investigate the secretion of lipoproteins and the metabolism of triglycerides and cholesterol. nih.gov Investigations into metabolic disorders like hyperlipidemia use metabolomics to identify biomarkers, which often include various fatty acids and their derivatives, highlighting the importance of amino acid and unsaturated fatty acid metabolism. mdpi.com Lipoproteins are central to lipid transport, with different types like VLDL and chylomicrons responsible for moving endogenously synthesized and dietary triacylglycerols, respectively. mdpi.com While these broad studies provide a framework for understanding lipid processing, the specific metabolic functions or signaling roles of this compound within these complex pathways have yet to be fully elucidated.

Table 2: General Functions of Related Lipid Classes in Metabolism Research
Lipid ClassGeneral Role / Significance
Hydroxy Fatty Acids (HFAs)Serve as constituents of lipids in plants, animals, and microbes; valuable intermediates in chemical synthesis. mdpi.com
Fatty Acid Methyl Esters (FAMEs)Standard derivatives for the analytical quantification and identification of fatty acids in metabolic studies. researchgate.net
TriacylglycerolsPrimary form of energy storage and transport of fatty acids in lipoproteins. nih.govmdpi.com

Interplay with Cellular Processes under Specific Conditions (e.g., Hypoxic Environments)

The direct interaction of this compound with cellular processes in hypoxic (low oxygen) environments has not been specifically detailed in scientific literature. However, it is well-established that hypoxia induces profound changes in cellular metabolism, including lipid metabolism.

Under hypoxic conditions, cells activate a complex transcriptional response primarily mediated by Hypoxia-Inducible Factors (HIFs). mdpi.com HIF-1, a key component of this response, upregulates genes involved in processes like glucose metabolism and angiogenesis to help cells adapt to the low-oxygen state. nih.gov Notably, hypoxia can also promote lipogenesis (the synthesis of fatty acids) in certain cancer cells. For instance, in hepatocellular carcinoma, hypoxia has been shown to accelerate cell growth by inducing lipogenesis through the activation of the AKT/mTOR/SREBP1 signaling pathway. nih.gov This demonstrates a clear link between low-oxygen conditions and an altered state of lipid synthesis. While the cellular machinery for lipid metabolism is clearly affected by hypoxia, the specific involvement or modulation of this compound within this adaptive response is currently unknown and awaits further research.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is fundamental to the structural analysis of methyl 2-hydroxyhexadecanoate, providing detailed information about its atomic composition, bonding, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the carbon skeleton and the position of functional groups.

In a typical ¹H NMR spectrum, the proton attached to the hydroxyl-bearing carbon (C-2) is expected to produce a multiplet signal. For analogous compounds like methyl 2-hydroxyoctadecanoate, this signal appears around 4.0 ppm. The protons of the methyl ester group (-OCH₃) would yield a sharp singlet at approximately 3.7 ppm. The long methylene (B1212753) (-CH₂) chain produces a large, overlapping signal between 1.2-1.6 ppm, while the terminal methyl group (-CH₃) of the hexadecanoate (B85987) chain would appear as a triplet around 0.88 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around 175 ppm. The carbon bearing the hydroxyl group (C-2) would resonate around 70 ppm, and the methyl ester carbon (-OCH₃) would be found near 52 ppm.

For stereochemical assignment, particularly for determining the absolute configuration (R or S) at the chiral C-2 center, advanced NMR techniques are employed. This often involves the synthesis of diastereomeric derivatives using chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). The resulting esters exhibit distinct ¹H NMR spectra, where the chemical shifts of protons near the chiral center differ, allowing for the determination of the original compound's stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous compounds and standard chemical shift ranges. Solvent: CDCl₃.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C=O - ~175
CH-OH (C-2) ~4.0 (m) ~70
-OCH₃ ~3.7 (s) ~52
-CH₂- (C-3) ~2.4-2.5 (m) ~34
-(CH₂)₁₂- ~1.2-1.6 (br m) ~22-32
-CH₂- (C-15) ~1.2-1.6 (br m) ~22.7
-CH₃ (C-16) ~0.88 (t) ~14.1

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis of the Compound and its Derivatives

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to deduce its structure from fragmentation patterns. For this compound (C₁₇H₃₄O₃), the nominal molecular weight is 286 g/mol .

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 286 may be weak or absent. The fragmentation is dictated by the functional groups. A key fragmentation pathway for methyl esters is the McLafferty rearrangement, which, for a saturated ester like methyl hexadecanoate, produces a characteristic ion at m/z 74. cerealsgrains.org Alpha-cleavage next to the hydroxyl group at C-2 is also a prominent pathway. The loss of the methoxycarbonyl group (-COOCH₃) would result in a fragment at m/z 227. Other significant peaks observed in the mass spectrum of this compound include those at m/z 97, 83, 57, and 111, which arise from various cleavages along the long alkyl chain. nih.gov

Analysis of derivatives is also common. The hydroxyl group can be derivatized with trimethylsilyl (B98337) (TMS) agents to increase volatility for gas chromatography. The resulting TMS derivative of this compound has a molecular weight of 358.6 g/mol , and its mass spectrum will show characteristic fragments corresponding to the TMS group. nih.gov

Table 2: Characteristic Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Identity Fragmentation Pathway
286 [C₁₇H₃₄O₃]⁺ Molecular Ion (M⁺)
255 [M - OCH₃]⁺ Loss of methoxy (B1213986) radical
227 [M - COOCH₃]⁺ Loss of methoxycarbonyl group
97 [C₇H₁₃]⁺ Alkyl chain fragment
83 [C₆H₁₁]⁺ Alkyl chain fragment
74 [C₃H₆O₂]⁺ McLafferty rearrangement product

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used for the rapid identification of the key functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

The most prominent and diagnostic absorption bands for this compound include a strong, broad band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 1740-1720 cm⁻¹ corresponds to the C=O stretching of the saturated ester carbonyl group. Strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching vibrations of the long methylene and methyl groups of the alkyl chain. Finally, a C-O stretching vibration for the ester and alcohol would be visible in the 1300-1000 cm⁻¹ region. nih.govsigmaaldrich.comtheanalyticalscientist.com

Table 3: Key Infrared (IR) Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3500-3200 (broad) O-H stretch Alcohol (-OH)
2960-2850 (strong) C-H stretch Alkyl (-CH₃, -CH₂)
1740-1720 (strong, sharp) C=O stretch Ester
1470-1450 C-H bend Alkyl (-CH₂)
1300-1000 C-O stretch Ester, Alcohol

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration during stability studies or reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for analyzing volatile compounds like this compound. In GC, the compound is vaporized and passed through a long capillary column. Separation is based on the compound's boiling point and its interaction with the column's stationary phase. The retention time (the time it takes for the compound to elute from the column) is a characteristic identifier.

For purity assessment, a GC chromatogram of a pure sample should show a single, sharp peak. The presence of other peaks indicates impurities. The NIST Chemistry WebBook provides Kovats retention index data for the TMS derivative of this compound, which aids in its identification on non-polar columns. nih.gov When coupled with a mass spectrometer, each eluting peak can be analyzed to provide a mass spectrum, confirming the identity of the main compound and helping to identify any impurities. This technique is particularly useful for analyzing the fatty acid methyl ester composition of complex biological or reaction samples.

Table 4: GC Retention Data for this compound Derivatives

Compound Column Type Kovats Retention Index Reference
This compound, TMS derivative Non-polar (e.g., SE-30) 2124-2126 NIST WebBook nih.gov
This compound Semi-standard non-polar 2040-2048 PubChem nih.gov

High-Performance Liquid Chromatography (HPLC) for Stability and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds and is well-suited for monitoring the stability of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for fatty acid methyl esters. nih.gov

A typical RP-HPLC setup would involve a C18 stationary phase column. Separation is achieved by eluting the sample with a polar mobile phase, often a gradient of acetonitrile (B52724) and water. researchgate.netscielo.br Since this compound lacks a strong chromophore, detection is typically performed at low UV wavelengths (around 205 nm). researchgate.net

For stability studies, a sample of the compound would be subjected to stress conditions (e.g., heat, acid, or base). Aliquots are taken at various time points and analyzed by HPLC. A decrease in the peak area of the parent compound over time, along with the appearance of new peaks corresponding to degradation products, allows for the quantification of its stability. Similarly, HPLC can be used to monitor the progress of a chemical reaction, either the formation of this compound or its consumption, by tracking the area of its corresponding peak in the chromatogram over the course of the reaction.

Advanced Techniques for Intermolecular Interaction Studies

The presence of a hydroxyl group and a carbonyl group in this compound allows for the formation of specific intermolecular interactions, particularly hydrogen bonds, which govern its crystalline packing and bulk physical properties.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of materials in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides detailed information about the local chemical environment, molecular conformation, and intermolecular packing in a crystalline or amorphous solid. acs.org

For this compound, ssNMR can elucidate:

Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra due to differences in the local environment of the nuclei (¹³C and ¹H). Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) can distinguish between polymorphs by revealing unique sets of chemical shifts for the carbon atoms.

Hydrogen-Bonding Networks: The chemical shift of the hydroxyl proton (¹H) is exceptionally sensitive to its involvement in hydrogen bonding. acs.org By analyzing the ¹H MAS NMR spectrum, the strength and nature of the hydrogen bonds (e.g., between the hydroxyl group of one molecule and the carbonyl oxygen of another) can be inferred. Advanced 2D ssNMR experiments, such as ¹H-¹H correlation spectroscopy, can identify which protons are in close spatial proximity, directly mapping out the hydrogen-bonding network. nih.gov

Molecular Conformation and Dynamics: ssNMR can probe the conformation of the long alkyl chain and detect molecular motions, such as the rotation of the methyl group or reorientations of the entire molecule within the crystal lattice. acs.org

While specific ssNMR data for this compound is not widely published, the methodology has been successfully applied to other systems with extensive hydrogen-bonding networks, demonstrating its capability to define the structure and dynamics that govern the material's properties. acs.orgnih.gov

X-ray Crystallography, particularly single-crystal X-ray diffraction, stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should a suitable single crystal of this compound be grown, this technique could provide an unambiguous structural model.

The information obtained would include:

Atomic Coordinates: The exact position of every atom in the crystal's unit cell.

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles within the molecule.

Crystal Packing: A detailed view of how individual molecules are arranged relative to one another in the crystal lattice.

Intermolecular Interactions: Direct measurement of hydrogen bond distances and angles, confirming the specific interactions between the hydroxyl and carbonyl groups.

In the absence of a single-crystal structure, X-ray Powder Diffraction (XRPD) can still offer valuable structural information for polycrystalline samples. XRPD has been used to characterize numerous long-chain esters, providing data on their polymorphic forms and the "long spacing" of the crystal lattice, which corresponds to the length of the unit cell along the chain axis and indicates how the aliphatic chains are packed (e.g., tilted or perpendicular). nih.gov

Table 2: Representative Long Spacing Data from X-ray Powder Diffraction for Normal Long-Chain Esters

CompoundNumber of Carbon AtomsLong Spacing (Å)
n-Tetradecyl tetradecanoate2839.0
n-Hexadecyl tetradecanoate3041.6
n-Tetradecyl hexadecanoate3041.7
n-Hexadecyl hexadecanoate3244.4

Source: Adapted from data on normal long-chain esters to illustrate the type of information obtainable. nih.gov The specific values for this compound would depend on its crystalline form.

This data is crucial for understanding how the introduction of a hydroxyl group at the C-2 position might disrupt or alter the typical packing observed in simple long-chain fatty acid methyl esters.

Methodological Optimization in Quantitative Analysis

Accurate quantification of this compound is critical in various research contexts. Gas Chromatography (GC) is the most common and powerful technique for the analysis of volatile fatty acid derivatives. nih.govsigmaaldrich.com Optimization of the GC method is essential to ensure accuracy, precision, and sensitivity.

A typical quantitative method would be Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS). jppres.com Key aspects of methodological optimization include:

Sample Preparation and Derivatization: While the methyl ester is already suitable for GC, the free hydroxyl group can cause peak tailing and interaction with the stationary phase. To improve chromatographic performance, the hydroxyl group is often derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether. This increases volatility and produces sharper, more symmetrical peaks.

Chromatographic Conditions:

Column: A capillary column with a mid-polarity stationary phase (e.g., a polyethylene (B3416737) glycol or "wax" type phase, or a 5% phenyl-methylpolysiloxane) is typically chosen to provide good resolution for fatty acid methyl esters. sigmaaldrich.com

Temperature Program: An optimized temperature ramp is crucial to separate the analyte from other matrix components and to ensure a reasonable analysis time. The program would start at a lower temperature and gradually increase to elute the higher-boiling-point compounds. sigmaaldrich.com

Injector and Detector: Temperatures for the injector and detector must be high enough to ensure rapid volatilization and prevent condensation, respectively.

Internal Standard: For accurate quantification, an internal standard (IS) is used. The IS should be a compound with similar chemical properties to the analyte but not present in the sample. For this analysis, a stable fatty acid methyl ester with a different chain length, such as methyl heptadecanoate or methyl nonadecanoate, would be an excellent choice.

Method Validation: A fully optimized method must be validated to demonstrate its reliability. jppres.commdpi.com Validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is demonstrated by a high coefficient of determination (R²) for the calibration curve. mdpi.com

Precision: The closeness of repeated measurements, expressed as the relative standard deviation (%RSD). mdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in a spiked matrix. jppres.com

Limits of Detection (LOD) and Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. mdpi.com

Table 3: Typical Validation Parameters for an Optimized GC Method for Fatty Acid Methyl Ester Quantification

ParameterTypical Value
Linearity (R²)> 0.999
Precision (Repeatability, %RSD)< 2%
Accuracy (Recovery)95 - 105%
Limit of Detection (LOD)0.2 - 0.6 µg/mL
Limit of Quantitation (LOQ)0.6 - 1.7 µg/mL

Source: Representative values compiled from validated methods for FAME analysis. jppres.comsigmaaldrich.commdpi.com

By systematically optimizing and validating these parameters, a robust and reliable quantitative method for this compound can be established.

Derivatives, Analogues, and Structure Activity Relationship Studies

Synthesis of Analogues with Modified Alkyl Chains or Hydroxyl Positions

The synthesis of analogues of methyl 2-hydroxyhexadecanoate with modified alkyl chains or altered hydroxyl positions is a key area of research for probing structure-activity relationships. While direct studies on modifying this compound are not extensively documented, general synthetic strategies for creating analogues of long-chain 2-hydroxy fatty acids provide a framework for how such modifications could be achieved.

One approach involves the synthesis of iso-fatty acids, which are characterized by terminal branching. A gram-scale synthesis of 2-hydroxy-iso-fatty acids has been developed, commencing from starting materials like methyl undec-10-enoate (B1210307) or macrocyclic lactones such as pentadecanolide and hexadecanolide. researchgate.net This methodology allows for the construction of the terminal iso-group and subsequent α-hydroxylation to yield the desired 2-hydroxy-iso-fatty acid. These can then be esterified to their methyl esters, providing analogues of this compound with branched alkyl chains.

Another strategy for modifying the alkyl chain involves asymmetric halolactonization reactions. For instance, the synthesis of (+)S-2-hydroxy-2-methyl-hexanoic acid has been achieved using L-proline as a chiral agent. google.comgoogle.com This method could potentially be adapted to longer-chain substrates to introduce methyl groups at the α-position of the fatty acid chain, creating a different class of branched analogues.

Modification of the hydroxyl position, for example, to the β-position (3-hydroxy), would result in a different class of isomers with distinct chemical and biological properties. The synthesis of methyl 3-hydroxyhexanoate (B1247844) has been studied in the context of combustion kinetics, highlighting the influence of the hydroxyl group's position on the molecule's reactivity. osti.gov Such analogues can be synthesized through various routes, including the reduction of the corresponding β-keto esters.

Table 1: Synthetic Approaches for Analogues of this compound

Analogue TypePrecursor(s)Key Reaction(s)Reference(s)
2-Hydroxy-iso-fatty acid methyl estersMethyl undec-10-enoate, Pentadecanolide, HexadecanolideConstruction of terminal iso-group, α-hydroxylation, Esterification researchgate.net
α-Methyl-2-hydroxy fatty acid estersLong-chain α,β-unsaturated acidsAsymmetric halolactonization google.comgoogle.com
3-Hydroxy fatty acid methyl estersβ-keto estersReduction of the keto group osti.gov

Investigation of Ester Derivatives and Their Reactivity

The ester group in this compound is a primary site for chemical modification, and its reactivity is of significant interest. Investigations into the reactivity of the ester and hydroxyl groups provide insights into the compound's stability and potential for further derivatization.

The presence of a hydroxyl group at the α-position can influence the reactivity of the adjacent ester. Studies on the combustion kinetics of methyl 3-hydroxyhexanoate have shown that the position of the hydroxyl group significantly affects the molecule's reactivity. osti.gov While this study focused on a shorter chain ester, the principles can be extrapolated to understand the chemical behavior of this compound under various conditions.

Furthermore, the hydroxyl group itself can be a target for derivatization. For example, the formation of a trimethylsilyl (B98337) (TMS) derivative of this compound is a common practice for analysis by gas chromatography. nist.gov This demonstrates the reactivity of the hydroxyl group towards silylating agents.

Research into Macrocyclic Lactone Derivatives

Macrocyclic lactones are a class of compounds with diverse biological activities. The intramolecular esterification of a long-chain hydroxy acid can lead to the formation of these large ring structures. While the direct cyclization of this compound to a macrocyclic lactone is not explicitly detailed in the available literature, the principles of macrolactonization of similar hydroxy fatty acids are well-established.

The synthesis of macrocyclic lactones can be achieved from hydroxycarboxylic acid esters through intramolecular esterification. google.com This process often requires specific catalysts and reaction conditions to favor the formation of the large ring over intermolecular polymerization. The starting material for such a reaction would be the corresponding ω-hydroxy-2-hydroxyhexadecanoic acid, which would then be esterified and subsequently cyclized.

Studies on Acylated and Methoxylated Derivatives

Further modification of the hydroxyl group in this compound can lead to acylated and methoxylated derivatives, altering the compound's physical and biological properties.

Methoxylated Derivatives: Methoxylation, the replacement of the hydroxyl group with a methoxy (B1213986) group, would yield methyl 2-methoxyhexadecanoate. The presence of a methoxy group instead of a hydroxyl group would significantly alter the molecule's polarity and hydrogen bonding capabilities. Such derivatives could be synthesized from this compound through Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with a methylating agent like methyl iodide.

N-Acylamino Triol Derivatives Research

A significant area of research involving 2-hydroxy fatty acids is their incorporation into more complex lipids, such as ceramides (B1148491) and other sphingolipids. A patent describes a method for producing N-acylamino triol derivatives by reacting an amino triol with a fatty acid ester. google.com Specifically, the patent mentions the use of methyl 2-hydroxypalmitate (B1264574) (a synonym for this compound) in the synthesis of N-(2-hydroxyhexadecanoyl)-phytosphingosine. google.com

This reaction involves the amidation of the amino group of the triol by the methyl ester of the 2-hydroxy fatty acid, forming an amide bond. The resulting N-acylamino triol derivatives are structurally related to ceramides, which are important components of the skin's lipid barrier.

Table 2: Synthesis of N-(2-hydroxyhexadecanoyl)-phytosphingosine

Reactant 1Reactant 2ProductKey ReactionReference
This compoundPhytosphingosineN-(2-hydroxyhexadecanoyl)-phytosphingosineAmidation google.com

Stereoisomer Investigations and Their Differential Biological Activities

The carbon atom at the 2-position of this compound is a chiral center, meaning the compound can exist as two stereoisomers: (R)-methyl 2-hydroxyhexadecanoate and (S)-methyl 2-hydroxyhexadecanoate. The stereochemistry of this hydroxyl group can have a profound impact on the biological activity of the molecule and its derivatives.

Research on 2-hydroxy fatty acids has demonstrated that the different enantiomers can have distinct biological functions. For example, studies on 2-hydroxy-3-methylhexadecanoyl-CoA have shown that different stereoisomers are formed during its hydroxylation by human phytanoyl-CoA hydroxylase. researchgate.net This highlights the stereospecificity of enzymes involved in the metabolism of such compounds.

The biological relevance of these stereoisomers is significant. For instance, in the context of sphingolipid metabolism, the (R)-enantiomer of 2-hydroxy fatty acids is preferentially incorporated into certain glycosphingolipids, while the (S)-enantiomer may be directed towards other metabolic pathways. This differential processing can lead to distinct downstream biological effects.

Table 3: Biological Relevance of 2-Hydroxy Fatty Acid Stereoisomers

StereoisomerBiological ContextObservationPotential Implication
(R)-2-hydroxy fatty acidsSphingolipid metabolismPreferentially incorporated into certain glycosphingolipids.Specific roles in cell signaling and membrane structure.
(S)-2-hydroxy fatty acidsSphingolipid metabolismMay be directed to different metabolic pathways.Potentially different biological activities or roles in pathophysiology.

Natural Occurrence and Isolation Methodologies

Isolation from Plant Sources

Methyl 2-hydroxyhexadecanoate has been successfully isolated from the rhizomes of the plant Stylochiton lancifolius, a member of the Araceae family. A phytochemical investigation of the petroleum ether extract of the rhizomes yielded a white crystalline mixture containing β-sitosterol, stigmasterol, and 2-hydroxy hexadecanoic acid methyl ester. The identification of these compounds was confirmed through spectroscopic methods, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Fast Atom Bombardment Mass Spectrometry (FABS-MS). This was the first report of these compounds from this particular plant species cdnsciencepub.com.

While the direct isolation of this compound from essential oils is not widely documented, related 2-hydroxy fatty acids have been found in the seed oils of plants known for their essential oil production. For instance, 2-hydroxylinolenic acid has been reported as a component of the seed oil of Thymus vulgaris (common thyme), a plant from which a well-known essential oil is extracted. This suggests that 2-hydroxy fatty acids can be present in the lipid fraction of aromatic plants, and their methyl esters could potentially be identified through analysis of these lipid extracts.

Identification in Marine Organisms

The marine environment is a rich source of diverse chemical compounds, including unique fatty acid derivatives. While the direct identification of this compound in sea cucumbers has not been explicitly detailed, the presence of its parent compound, 2-hydroxyhexadecanoic acid, and other related 2-hydroxy fatty acids has been documented in these marine invertebrates.

A series of 2-hydroxylated fatty acids have been recorded from the sea cucumber Holothuria mexicana. The analysis of lipids from marine organisms often involves the conversion of fatty acids to their methyl esters to enhance volatility for techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Therefore, it is plausible that this compound would be an analyte in the GC-MS analysis of lipids from Holothuria mexicana and other sea cucumber species. Further research focusing on the detailed lipid profiling of these organisms is required to confirm the natural occurrence of the methyl ester form.

The fatty acid profiles of various sea cucumber species, such as Holothuria scabra and Holothuria leucospilata, have been studied, revealing a rich composition of saturated and unsaturated fatty acids. However, the presence of hydroxy fatty acids in these particular species was not the focus of these studies.

Discovery in Microbial Cultures

Microorganisms, including yeasts and bacteria, are known to produce a wide array of fatty acids and their derivatives. Specific microbial cultures have been identified as sources of 2-hydroxyhexadecanoic acid, with its methyl ester being a key derivative for identification.

The yeast Hansenula sydowiorum has been found to excrete free α-hydroxy fatty acids when cultured on a glucose solution. The primary component of this excretion was identified as 2-D-hydroxyhexadecanoic acid. The identification of this compound was conclusively established through the mass spectrum analysis of its methyl ester, this compound cdnsciencepub.com. This discovery highlights the potential of yeast fermentation for the production of this specific hydroxy fatty acid.

In the realm of bacteria, the marine gliding bacterium Aureispira marina has been shown to contain 2-hydroxy fatty acids as major cellular fatty acids. Specifically, 2-hydroxy-15-methyl-hexadecanoic acid (2-OH-iso-C17:0) was identified. The analysis involved transesterification to their methyl esters for GC-MS analysis. While not the straight-chain C16 analogue, this finding indicates that the metabolic pathways for producing 2-hydroxy fatty acids are present in marine bacteria and that their methyl esters are crucial for their identification. Another bacterium, Microcystis aeruginosa, has been found to produce 3-hydroxytetradecanoic acid methyl ester, further demonstrating the capability of cyanobacteria to synthesize hydroxylated fatty acid methyl esters.

Extraction and Isolation Techniques for Natural Products Discovery

The discovery of this compound and other lipid derivatives from natural sources relies on a series of well-established extraction and analytical techniques. These methods are designed to efficiently separate lipids from the source matrix and enable detailed structural elucidation.

Initial Extraction: The process typically begins with solvent extraction of the biological material. Common methods include:

Soxhlet extraction: A continuous extraction method using a non-polar solvent like petroleum ether or hexane to extract lipids from a solid sample.

Folch method: A liquid-liquid extraction technique that utilizes a chloroform and methanol mixture to extract total lipids.

Bligh-Dyer method: Similar to the Folch method, this technique also uses a chloroform/methanol/water mixture for lipid extraction.

Purification and Fractionation: Following the initial extraction, the crude lipid extract is often subjected to chromatographic techniques to separate different lipid classes. These can include:

Column Chromatography: Using silica gel or other stationary phases to separate compounds based on their polarity.

Thin-Layer Chromatography (TLC): A quick and effective method for separating small amounts of material and monitoring the progress of column chromatography.

Solid-Phase Extraction (SPE): Used for sample clean-up and fractionation of lipid classes.

Derivatization and Analysis: For the analysis of fatty acids, they are commonly converted into their fatty acid methyl esters (FAMEs) to increase their volatility for gas chromatography. This derivatization is often achieved by reacting the fatty acid with methanol in the presence of an acid or base catalyst. The resulting FAMEs, including this compound, are then analyzed using:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for identifying and quantifying FAMEs. The gas chromatograph separates the individual FAMEs, and the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, allowing for its definitive identification.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation of fatty acid derivatives, particularly for compounds that are not suitable for GC analysis.

The combination of these extraction, purification, and analytical techniques is essential for the successful isolation and identification of this compound from complex natural product mixtures.

Data Tables

Table 1: Natural Sources of this compound and Related Compounds

Natural SourceOrganismCompound IdentifiedMethod of Identification
PlantStylochiton lancifolius (Rhizomes)This compoundIR, ¹H-NMR, ¹³C-NMR, FABS-MS
PlantThymus vulgaris (Seed Oil)2-hydroxylinolenic acidNot specified
Marine OrganismHolothuria mexicana (Sea Cucumber)2-hydroxy fatty acidsNot specified
MicrobialHansenula sydowiorum (Yeast)2-D-hydroxyhexadecanoic acid (as methyl ester)Mass Spectrometry of methyl ester
MicrobialAureispira marina (Bacteria)2-hydroxy-15-methyl-hexadecanoic acid (as methyl ester)GC-MS of methyl ester

Table 2: Common Techniques for the Extraction and Analysis of Hydroxy Fatty Acid Methyl Esters

TechniquePurposeDescription
Extraction
Soxhlet ExtractionInitial lipid extraction from solid samples.Continuous extraction with a recirculating solvent.
Folch/Bligh-Dyer MethodTotal lipid extraction from biological tissues.Liquid-liquid extraction using a chloroform/methanol mixture.
Purification
Column ChromatographySeparation of lipid classes.Separation based on polarity using a solid stationary phase.
Thin-Layer Chromatography (TLC)Qualitative analysis and separation monitoring.Separation on a thin layer of adsorbent material.
Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Identification and quantification of volatile compounds.Separation by gas chromatography followed by detection and identification by mass spectrometry.
High-Performance Liquid Chromatography (HPLC)Separation of non-volatile or thermally labile compounds.Separation based on differential partitioning between a mobile and stationary phase under high pressure.

Emerging Research Directions and Future Perspectives

Computational Modeling and In-Silico Studies for Predictive Research

Computational modeling and in-silico studies are becoming increasingly vital in predicting the behavior and properties of molecules like Methyl 2-hydroxyhexadecanoate. While specific computational studies on this exact compound are not extensively documented, the broader field of lipid research provides a framework for its future investigation. Quantum calculations and molecular mechanics are widely used in the modern pharmaceutical industry for chemical research mdpi.com. These methods allow for the prediction of molecular geometry, vibrational frequencies, and electronic properties. For instance, Density Functional Theory (DFT) has been successfully used to model similar compounds, showing good agreement between calculated and experimental spectroscopic data mdpi.com. Such in-silico approaches can be applied to this compound to predict its interactions with biological molecules, its potential for self-assembly, and its physicochemical properties, thereby guiding experimental research and reducing the need for extensive laboratory work.

Application in Advanced Materials Science Research

Hydroxy fatty acids (HFAs) and their esters, including this compound, are valuable precursors for a range of advanced materials due to their unique chemical structures. The presence of both a hydroxyl and a carboxyl group allows for the formation of polyesters and other polymers with biodegradable properties researchgate.netnih.gov. These biomaterials are of significant interest for applications in medicine, packaging, and cosmetics nih.gov. Research has shown that hydroxylated and epoxidized fatty acids are promising for the production of bio-based lubricants, surfactants, eco-friendly adhesives, and coatings researchgate.net.

Furthermore, the self-assembly of long-chain hydroxy fatty acid esters is a key area of investigation researchgate.net. These molecules can form organized structures like micelles and bilayers in aqueous solutions, which is crucial for applications such as drug delivery and the creation of stable foams and emulsions acs.org. For example, the interaction of different tear film lipid species, including O-acyl-ω-hydroxy fatty acids, can create evaporation-resistant monolayers, a principle that could be explored with this compound researchgate.net.

Role in Disease Pathophysiology and Therapeutic Target Identification

2-hydroxy fatty acids (2-HFAs), the parent acid of this compound, are integral components of sphingolipids and are involved in various biological processes mdpi.com. Abnormal levels of 2-HFAs have been linked to multiple diseases, highlighting their importance in pathophysiology acs.org. Sphingolipids containing 2-hydroxylated acyl residues are particularly abundant in the myelin sheath and skin, and deficiencies in the enzyme responsible for their synthesis, fatty acid 2-hydroxylase (FA2H), lead to a neurodegenerative disease known as hereditary spastic paraplegia 35 nih.gov.

The expression level of FA2H has also been shown to affect tumor progression in different types of cancer, suggesting that 2-HFAs and their metabolic pathways could be potential therapeutic targets nih.gov. Research into saturated long-chain hydroxyl fatty acids, such as 2-hydroxyhexadecanoic acid, indicates potential roles in anti-inflammatory action, neuroprotection, and as bactericidal and anti-cancer agents sigmaaldrich.com. Therefore, understanding the specific roles of this compound in these pathways is a crucial area for future research in therapeutic target identification.

Biotechnological Production and Sustainable Synthesis Methodologies

The chemical synthesis of hydroxy fatty acids can be challenging and often involves processes that are not environmentally friendly nih.govdtu.dk. As a result, there is a growing interest in biotechnological and sustainable methods for their production. Enzymatic synthesis offers a green and sustainable route to high-value oleochemicals like HFAs. dtu.dk Enzymes such as cytochrome P450s (CYPs) can introduce hydroxyl groups into fatty acid chains with high regio- and stereo-selectivity dtu.dk.

Microbial conversion processes are another promising strategy. Various microorganisms are capable of producing HFAs from fatty acids or vegetable oils nih.gov. Engineered Escherichia coli, for example, has been used to produce ω-hydroxy fatty acids through whole-cell biocatalysis frontiersin.org. Furthermore, multi-enzymatic cascades are being developed to convert fatty acid esters into valuable hydroxylated compounds researchgate.netresearchgate.net. These biocatalytic transformations operate under mild conditions and offer high specificity, reducing environmental impact and production costs researchgate.net.

Below is a table summarizing various enzymatic approaches for the synthesis of hydroxy fatty acids:

Enzyme ClassOrganism SourceSubstrateProductReference
Cytochrome P450Bacillus amyloliquefaciensFatty Acids (C12-C18)ω-1 or ω-2 Hydroxy Fatty Acids dtu.dk
HydrataseLactobacillus acidophilusUnsaturated Fatty AcidsEnantiomeric Hydroxy Fatty Acids researchgate.net
LipaseCandida antarcticaHydroxy Fatty Acids & Fatty AcidsFatty Acid Esters of Hydroxy Fatty Acids researchgate.net
AlkBGT SystemPseudomonas putidaMedium-Chain Fatty Acidsω-Hydroxy Fatty Acids frontiersin.org

Interdisciplinary Research with Omics Technologies (e.g., Lipidomics, Metabolomics)

Omics technologies, such as lipidomics and metabolomics, have become indispensable tools for studying the complex roles of lipids like this compound in biological systems biobide.comnih.gov. These high-throughput techniques allow for the comprehensive analysis of lipids and metabolites in cells, tissues, and biofluids, providing insights into metabolic pathways and disease mechanisms biobide.combamsjournal.com.

Targeted metabolomics studies have been conducted to unravel the metabolic pathways involved in the synthesis of hydroxy fatty acids in various organisms nih.gov. Lipidomics, often employing liquid chromatography-mass spectrometry (LC-MS), has been crucial in the discovery and quantification of novel lipid classes, including fatty acid esters of hydroxy fatty acids (FAHFAs) nih.gov. The analysis of FAHFAs is challenging due to the large number of possible isomers and their low abundance in biological samples nih.gov. The development of advanced analytical methods, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), has enabled the comprehensive profiling of 2-hydroxy fatty acids acs.org. Integrating data from these omics approaches can help to build a holistic understanding of the biological significance of this compound.

Addressing Contradictions and Discrepancies in Reported Research Findings

As with any emerging field of research, the body of literature concerning hydroxy fatty acids and their esters may contain findings that appear contradictory or discrepant. These can arise from differences in experimental models, analytical techniques, and the specific isomers being studied. For example, the enantiomeric composition of 2- and 3-hydroxy fatty acids can vary significantly between different food samples, which could lead to different reported biological activities researchgate.net. It is crucial to carefully consider the methodologies used in various studies to understand the context of the findings. Future research should aim to standardize analytical methods and use well-characterized isomers of compounds like this compound to ensure the reproducibility and comparability of results. A thorough and critical evaluation of the existing literature is necessary to identify knowledge gaps and guide future research directions.

Q & A

Q. What are the established analytical methods for identifying and quantifying Methyl 2-hydroxyhexadecanoate in complex biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the most reliable technique for identifying and quantifying this compound. In studies analyzing phytoconstituents, the compound was detected at a retention time of 36.1 seconds using GC-MS, with a molecular formula of C₁₇H₃₄O₃ and a molar mass of 286.4 g/mol . For accurate quantification, internal standards (e.g., deuterated analogs) are recommended due to its low abundance (0.1% area in chromatograms) in natural samples. Sample preparation should include lipid extraction using chloroform/methanol (2:1 v/v) to isolate fatty acid esters .

Q. How can researchers optimize the synthesis of this compound for high purity?

  • Methodological Answer : this compound is synthesized via esterification of 2-hydroxyhexadecanoic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
  • Reaction time : 12–24 hours at 60–70°C to ensure complete esterification.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cold methanol to achieve >98% purity, as verified by GC .
  • Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy confirm structural integrity, particularly the hydroxyl (-OH) and ester (-COOCH₃) groups .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : The compound should be stored at ≤-20°C in airtight, light-protected containers to prevent degradation. Stability studies indicate no hazardous reactivity under standard laboratory conditions, but prolonged exposure to moisture may hydrolyze the ester bond. Regular purity checks via thin-layer chromatography (TLC) or GC are advised for long-term storage .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved in lipid metabolism studies?

  • Methodological Answer : Contradictions in activity (e.g., pro-inflammatory vs. anti-inflammatory effects) may arise from differences in experimental models (e.g., in vitro vs. in vivo) or impurity interference. To address this:
  • Purity verification : Use high-resolution mass spectrometry (HRMS) to rule out contaminants like positional isomers (e.g., methyl 3-hydroxyhexadecanoate) .
  • Dose-response studies : Test a wide concentration range (0.1–100 µM) in cell cultures (e.g., macrophages) to identify threshold effects.
  • Mechanistic validation : Combine lipidomics with gene expression profiling (e.g., PPAR-γ or NF-κB pathways) to contextualize bioactivity .

Q. What advanced spectroscopic techniques are required to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : For derivatives like hydroxylated or branched-chain analogs:
  • 2D-NMR : Use heteronuclear single quantum coherence (HSQC) and correlation spectroscopy (COSY) to assign stereochemistry and confirm hydroxyl group positioning.
  • X-ray crystallography : Resolve crystal structures for absolute configuration determination, particularly for chiral centers .
  • High-resolution LC-MS/MS : Differentiate isobaric species (e.g., this compound vs. methyl 2-hydroxyoctadecanoate) using fragmentation patterns .

Q. How can researchers model the thermodynamic properties of this compound for biophysical applications?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are critical. Key steps include:
  • Parameterization : Use software like GROMACS with lipid-specific force fields (e.g., CHARMM36) to model ester-lipid bilayer interactions.
  • Thermodynamic profiling : Calculate Gibbs free energy (ΔG) of membrane insertion to predict its role in lipid raft formation .
  • Validation : Compare simulated data with differential scanning calorimetry (DSC) results to assess phase transition behavior .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in enzymatic assays?

  • Methodological Answer : While the compound is not classified as hazardous, standard precautions include:
  • Personal protective equipment (PPE) : Gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during solvent-based procedures (e.g., methanol dissolution).
  • Waste disposal : Follow local regulations for non-hazardous organic waste, as specified in safety data sheets (SDS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.